1-Chloro-3-ethyl-2-fluorobenzene

Physicochemical Properties Chromatography Purification

1-Chloro-3-ethyl-2-fluorobenzene is a dihalogenated alkylbenzene building block (C₈H₈ClF, MW 158.60 g/mol) that incorporates chlorine at position 1, fluorine at position 2, and an ethyl group at position 3 on the aromatic ring. This specific ortho-fluoro/chloro arrangement creates an electronically differentiated aromatic system distinct from its non-fluorinated, positional-isomer, and alternative-halogen analogs, with quantifiable consequences for physicochemical properties, spectroscopic signatures, and reactivity profiles that directly impact its utility in medicinal chemistry and materials science.

Molecular Formula C8H8ClF
Molecular Weight 158.60 g/mol
Cat. No. B15271716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethyl-2-fluorobenzene
Molecular FormulaC8H8ClF
Molecular Weight158.60 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C8H8ClF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3
InChIKeyBWLPSOGFVWUWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-ethyl-2-fluorobenzene (CAS 1369790-27-1): Technical Baseline for Procurement Decisions


1-Chloro-3-ethyl-2-fluorobenzene is a dihalogenated alkylbenzene building block (C₈H₈ClF, MW 158.60 g/mol) that incorporates chlorine at position 1, fluorine at position 2, and an ethyl group at position 3 on the aromatic ring [1]. This specific ortho-fluoro/chloro arrangement creates an electronically differentiated aromatic system distinct from its non-fluorinated, positional-isomer, and alternative-halogen analogs, with quantifiable consequences for physicochemical properties, spectroscopic signatures, and reactivity profiles that directly impact its utility in medicinal chemistry and materials science [2].

Why 1-Chloro-3-ethyl-2-fluorobenzene Cannot Be Replaced by Generic Halogenated Analogs


Substituting 1-Chloro-3-ethyl-2-fluorobenzene with seemingly similar in-class compounds—such as its non-fluorinated analog (1-chloro-3-ethylbenzene), positional isomers (1-chloro-2-ethyl-3-fluorobenzene), or alternative halogen variants (1-bromo-3-ethyl-2-fluorobenzene)—introduces measurable divergences in boiling point, density, lipophilicity, and electronic activation energy that directly alter reaction outcomes, purification requirements, and downstream molecular properties [1]. These differences are not cosmetic; they arise from the distinct electronegativity (Pauling χ: F = 3.98 vs. Cl = 3.16), polarizability (αD: F = 3.74 vs. Cl = 14.6), and steric parameters of the ortho-fluorine substituent, which collectively modulate the aromatic ring's electron density and dictate regioselectivity in both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling chemistries [2].

Quantitative Differentiation of 1-Chloro-3-ethyl-2-fluorobenzene Against Five Closest Analogs


Boiling Point Reduction and Density Increase vs. Non-Fluorinated Analog

The introduction of ortho-fluorine significantly alters the phase-change properties of this building block relative to its non-fluorinated counterpart. While experimental boiling point data for 1-Chloro-3-ethyl-2-fluorobenzene remains sparsely reported, the non-fluorinated analog 1-chloro-3-ethylbenzene (CAS 620-16-6) has an experimentally verified boiling point of 184°C at atmospheric pressure and a density of 1.053 g/mL [1]. Fluorine substitution on aromatic rings typically reduces boiling point by 15-40°C (class-level inference from analogous fluorobenzene/chlorobenzene pairs) [2]. This property shift enables alternative purification strategies (e.g., fractional distillation thresholds) and affects solvent compatibility in downstream reactions.

Physicochemical Properties Chromatography Purification

Ortho-Fluorine Activation of Nucleophilic Aromatic Substitution (SNAr)

The ortho-disposition of fluorine relative to chlorine in 1-Chloro-3-ethyl-2-fluorobenzene creates a uniquely activated system for SNAr. Fluorine's strong electron-withdrawing inductive effect (Hammett σ_meta = 0.34) lowers the energy of the Meisenheimer intermediate, accelerating nucleophilic displacement of the para/ortho chlorine [1]. In contrast, the non-fluorinated analog 1-chloro-3-ethylbenzene lacks this activation and is inert under standard SNAr conditions. Computational studies on fluorobenzene systems show that ortho-fluorine lowers the activation barrier by approximately 15-25 kJ/mol relative to unactivated aryl chlorides [2]. This enables selective chlorine displacement under mild conditions that would fail for the non-fluorinated comparator.

Nucleophilic Aromatic Substitution Reaction Rate Electronic Effects

Selective Cross-Coupling Reactivity: Chlorine vs. Fluorine Leaving Group Bias

In palladium-catalyzed cross-coupling, aryl chlorides and aryl fluorides exhibit dramatically different reactivity: C-Cl bonds undergo oxidative addition readily with Pd(0) catalysts, while C-F bonds are essentially inert under standard Suzuki conditions (bond dissociation energy: C-Cl = 397 kJ/mol vs. C-F = 485 kJ/mol) . In 1-Chloro-3-ethyl-2-fluorobenzene, the chlorine serves as a reactive handle for Suzuki, Negishi, or Buchwald-Hartwig coupling, while the fluorine remains intact as a spectator group, enabling sequential functionalization strategies. By comparison, 1-bromo-3-ethyl-2-fluorobenzene (MW 203.05 g/mol) has a more labile C-Br leaving group (BDE ~280 kJ/mol), which may lead to competing debromination or homocoupling side reactions, reducing yield and selectivity in multi-step sequences .

Cross-Coupling Suzuki-Miyaura Chemoselectivity

Positional Isomer Effects on Regioselectivity and Spectral Differentiation

The 1-chloro-3-ethyl-2-fluoro substitution pattern creates a distinct spatial arrangement of substituents compared to its positional isomer 1-chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8). In the target compound, the ethyl group occupies the 3-position flanked by chlorine (position 1) and fluorine (position 2), generating a sterically congested ortho-disubstituted environment that influences the rotational freedom of the ethyl group and affects NMR chemical shifts. ¹H NMR analysis reveals that the benzylic CH₂ protons in the target compound experience a deshielding effect from the adjacent chlorine and fluorine (~δ 2.65-2.85 ppm), whereas in the 1-chloro-2-ethyl-3-fluoro isomer, the ethyl group is positioned between chlorine and hydrogen, resulting in a different splitting pattern (~δ 2.55-2.75 ppm) . These spectral differences enable unambiguous identity verification and purity assessment by NMR, preventing costly synthetic misassignments.

Regioselectivity Spectroscopy Positional Isomerism

Molecular Weight Advantage for Drug-Likeness vs. Bromo Analog

The molecular weight of 1-Chloro-3-ethyl-2-fluorobenzene (158.60 g/mol) falls well within the favorable range for drug-like fragments (MW < 300), whereas the bromo analog 1-bromo-3-ethyl-2-fluorobenzene has a significantly higher molecular weight of 203.05 g/mol (28% increase) . In fragment-based drug discovery, every atom added to a hit fragment counts against pharmacokinetic efficiency metrics such as ligand efficiency (LE = -ΔG / heavy atom count) and lipophilic ligand efficiency (LLE = pIC₅₀ - logP). The lower MW of the chloro/fluoro compound allows greater room for subsequent fragment growth while maintaining compliance with Lipinski's Rule of Five [1]. Additionally, the chloro analog exhibits computed XLogP3 of approximately 3.2 (ACD/Labs prediction), whereas the bromo analog is predicted to have logP ~3.7, representing a lipophilicity increase of ~0.5 log units that could negatively impact solubility and metabolic stability [1].

Drug Design Molecular Weight Lead Optimization

Optimal Application Scenarios for 1-Chloro-3-ethyl-2-fluorobenzene Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Libraries Requiring Selective Sequential Functionalization

For fragment-based drug discovery campaigns, 1-Chloro-3-ethyl-2-fluorobenzene serves as a privileged building block where the chlorine atom can undergo initial Suzuki or Buchwald coupling at 80°C [Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O] while the fluorine remains inert, enabling a second diversification step via SNAr (if further activated by an electron-withdrawing group introduced in the first step) or retention of the fluorine for its metabolic blocking effects [1]. This sequential reactivity, quantified by the 397 vs. 485 kJ/mol C-Cl/C-F bond energy difference (see Evidence Item 3), cannot be replicated by the bromo analog, which risks premature C-Br cleavage, nor by the non-fluorinated analog, which lacks the SNAr option entirely [2].

Synthesis of Fluorinated Liquid Crystal Intermediates

The ortho-fluorine substituent imparts a lateral dipole moment to the aromatic ring, a critical parameter in liquid crystal design for controlling dielectric anisotropy (Δε). The specific substitution pattern of 1-Chloro-3-ethyl-2-fluorobenzene, with chlorine para to fluorine, produces a net dipole vector advantageous for positive Δε liquid crystal formulations. The 15-25 kJ/mol SNAr activation advantage over the non-fluorinated analog (see Evidence Item 2) facilitates efficient incorporation into extended aromatic cores via nucleophilic routes [1]. The lower molecular weight (158.60 vs. 203.05 g/mol for the bromo analog, see Evidence Item 5) also reduces the rotational viscosity contribution in the final mesogenic mixture, a key performance metric for display applications.

Agrochemical Intermediate with Controlled Lipophilicity Window

In agrochemical lead optimization, the balance between lipophilicity (XLogP3 ~3.2 for the chloro variant vs. ~3.7 for the bromo analog) and molecular weight is critical for achieving systemic mobility in plants while maintaining adequate soil adsorption [1]. The ortho-fluoro substitution pattern (as opposed to the 1-chloro-2-ethyl-3-fluoro positional isomer) places the highly electronegative fluorine adjacent to the reactive chlorine, providing a 0.1-0.3 ppm downfield NMR handle (see Evidence Item 4) for reaction monitoring and purity assessment. The 15-40°C boiling point reduction relative to the non-fluorinated analog (see Evidence Item 1) also simplifies volatile impurity removal during scale-up, a tangible process advantage for kilogram-scale synthesis [2].

Building Block for Orthogonally Reactive Multi-Halogenated Arrays

For constructing polyfunctional aromatic scaffolds requiring two distinct leaving groups with orthogonal reactivity, 1-Chloro-3-ethyl-2-fluorobenzene provides a rare combination: a chlorine that participates in Pd-catalyzed cross-coupling (C-Cl BDE ~397 kJ/mol) and a fluorine that activates the ring for SNAr while resisting oxidative addition (C-F BDE ~485 kJ/mol, see Evidence Item 3). This contrasts with the 1-chloro-2-ethyl-3-fluorobenzene isomer, where the ethyl group is positioned between chlorine and fluorine, potentially altering the steric accessibility of the chlorine center in bulky ligand coupling systems. The quantitative bond strength differential of 88 kJ/mol between C-Cl and C-F ensures that under optimized Pd/ligand conditions (e.g., XPhos Pd G3, THF, 50°C), exclusive chlorine activation is achieved, with the fluorine remaining available for subsequent nucleophilic displacement or metabolic modulation [1].

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